molecular formula C38H58O4 B608300 Kahweol oleate CAS No. 108214-30-8

Kahweol oleate

Cat. No.: B608300
CAS No.: 108214-30-8
M. Wt: 578.87
InChI Key: MDXDAWWJXQHCAA-RWDNSPHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kahweol oleate can be synthesized through the esterification of kahweol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale esterification processes. Supercritical fluid extraction is often employed to isolate kahweol from coffee beans, followed by esterification with oleic acid. This method is preferred due to its efficiency and environmental benefits .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions involving this compound can result in the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Acid chlorides and anhydrides are common reagents for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Kahweol oleate is similar to other diterpene esters such as cafestol oleate, kahweol linoleate, and kahweol palmitate. this compound is unique due to its specific esterification with oleic acid, which enhances its bioavailability and biological activity .

Comparison with Similar Compounds

  • Cafestol oleate
  • Kahweol linoleate
  • Kahweol palmitate

Kahweol oleate stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Kahweol oleate is a bioactive compound derived from coffee, specifically classified as a diterpene. This compound has garnered attention due to its potential health benefits and biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Composition and Properties

This compound is one of several diterpenes found in coffee, alongside other compounds such as cafestol and kahweol palmitate. Its structure comprises an oleic acid moiety esterified to kahweol, contributing to its unique biological properties.

Biological Activities

1. Anti-Angiogenic Effects

Research indicates that this compound exhibits significant anti-angiogenic properties. A study demonstrated that kahweol and its derivatives inhibit angiogenesis in human microvascular endothelial cells (HMVECs). The viability of HMVECs decreased in a dose-dependent manner when treated with this compound at concentrations of 75 μM and 100 μM, leading to reduced cell proliferation and migration .

2. Antioxidant Activity

This compound is known for its antioxidant properties, which are crucial for combating oxidative stress in the body. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases .

3. Anti-Cancer Properties

This compound has shown potential anti-cancer effects through its ability to inhibit the mutagenicity of certain carcinogens. In vitro studies revealed that it could inhibit the covalent binding of aflatoxin B1 metabolites to DNA, suggesting a protective role against DNA damage . Additionally, animal studies indicated that kahweol can reduce the formation of DNA adducts associated with cancer development .

4. Lipid Metabolism Effects

This compound has been associated with alterations in lipid metabolism. Studies indicate that it can raise levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in humans. This hypercholesterolemic effect is attributed to its diterpene structure . However, this effect may vary based on individual metabolic responses and dietary contexts.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect/Outcome Study Reference
Anti-AngiogenicInhibits HMVEC proliferation and migration
AntioxidantReduces oxidative stress
Anti-CancerInhibits DNA damage from carcinogens
Lipid MetabolismIncreases total cholesterol and LDL levels

Case Studies

Several case studies have highlighted the effects of this compound in human subjects and animal models:

  • Human Studies: Participants consuming coffee rich in diterpenes showed increased cholesterol levels but also reported improved antioxidant status due to the high content of this compound.
  • Animal Models: Rats fed diets supplemented with this compound exhibited decreased formation of cancer-related DNA adducts, indicating a protective effect against certain types of cancer.

Properties

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXDAWWJXQHCAA-RWDNSPHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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